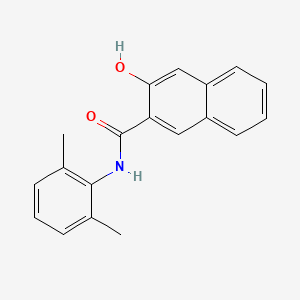

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Vue d'ensemble

Description

“N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide” seems to be a complex organic compound. The name suggests it contains a carboxamide group (CONH2), a hydroxyl group (OH), and a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also appears to have a 2,6-dimethylphenyl group attached .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as Lidocaine are synthesized via SN2 reactions . The synthesis of Lidocaine involves the reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 . Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .

Applications De Recherche Scientifique

Photosynthesis-Inhibiting Activity

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and its derivatives exhibit significant potential in inhibiting photosynthetic electron transport (PET) in plants. For instance, compounds like N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide have shown strong PET-inhibiting activity in spinach chloroplasts, indicating potential utility in agricultural research and herbicide development. The PET-inhibiting activity is closely linked to the position and nature of substituents on the anilide ring, impacting the lipophilicity and electron-withdrawing properties of these compounds (Kos et al., 2021). Similar findings have been observed in other studies where different substitutions on the anilide ring have been explored for their impact on PET inhibition (Kos et al., 2020).

Antimicrobial Activity

These compounds have also been tested for their antimicrobial properties. They have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains, as well as Mycobacterium tuberculosis. For example, derivatives like N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated activity comparable or superior to common antibiotics like ampicillin and isoniazid. Their cytotoxicity was also tested, showing that promising compounds did not exhibit significant toxic effects at certain concentrations (Michnová et al., 2019).

Antimycobacterial Activity

In addition to the antimicrobial properties, this compound derivatives have shown potent antimycobacterial activity. Some compounds in this category displayed activities against various mycobacterial strains that were comparable or higher than those of standard drugs like rifampicin. The efficacy of these compounds against different strains, such as Mycobacterium kansasii and M. smegmatis, indicates their potential application in treating mycobacterial infections (Goněc et al., 2016).

Antitrypanosomal Activity

Studies have also explored the antitrypanosomal activities of these compounds. For instance, 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides showed significant activity against Trypanosoma brucei brucei, which causes sleeping sickness in humans. These findings indicate potential applications in developing treatments for trypanosomal infections (Kos et al., 2018).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCCSHSPXMHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40758275 | |

| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-99-2 | |

| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

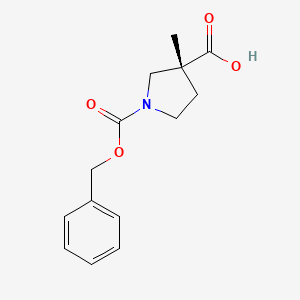

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)

![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)

![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)